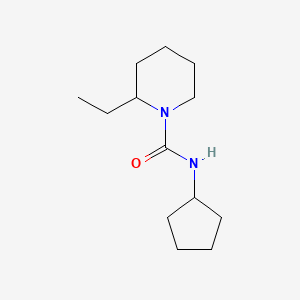![molecular formula C10H20N2O3 B4285418 ethyl N-[(2-methylpropyl)carbamoyl]-beta-alaninate](/img/structure/B4285418.png)
ethyl N-[(2-methylpropyl)carbamoyl]-beta-alaninate
Vue d'ensemble
Description
Ethyl N-[(isobutylamino)carbonyl]-beta-alaninate is an ester compound that features a carbon-to-oxygen double bond, which is also singly bonded to a second oxygen atom. This second oxygen atom is then joined to an alkyl or an aryl group. Esters like ethyl N-[(2-methylpropyl)carbamoyl]-beta-alaninate are known for their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Esters are typically synthesized through the reaction of acids with alcohols. For example, ethyl acetate is formed when acetic acid reacts with ethanol . The preparation of ethyl N-[(2-methylpropyl)carbamoyl]-beta-alaninate would involve the reaction of a suitable carboxylic acid with an alcohol under acidic conditions to form the ester linkage.
Industrial Production Methods
In industrial settings, esters are often produced via Fischer esterification, which involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. Another method involves the reaction of acid chlorides with alcohols in the presence of a base .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-[(isobutylamino)carbonyl]-beta-alaninate can undergo various chemical reactions, including:
Reduction: Esters can be reduced by treatment with lithium aluminum hydride to yield primary alcohols.
Reaction with Grignard Reagents: Esters react with Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions
Hydrolysis: Strong acids or bases are used as catalysts.
Reduction: Lithium aluminum hydride is commonly used.
Grignard Reaction: Grignard reagents (organomagnesium compounds) are used.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Grignard Reaction: Tertiary alcohol.
Applications De Recherche Scientifique
Ethyl N-[(isobutylamino)carbonyl]-beta-alaninate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of ethyl N-[(2-methylpropyl)carbamoyl]-beta-alaninate involves nucleophilic acyl substitution reactions. The ester bond is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate, which then collapses to form the final products .
Comparaison Avec Des Composés Similaires
Ethyl N-[(isobutylamino)carbonyl]-beta-alaninate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent.
Methyl butyrate: Known for its fruity odor.
Isopentyl acetate: Found in banana oil.
These compounds share similar chemical properties but differ in their specific applications and sensory characteristics.
Propriétés
IUPAC Name |
ethyl 3-(2-methylpropylcarbamoylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-4-15-9(13)5-6-11-10(14)12-7-8(2)3/h8H,4-7H2,1-3H3,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLXHKGSIVBECE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Cyclopentyl-3-[1-(pyridin-4-yl)ethyl]urea](/img/structure/B4285368.png)
![ETHYL 3-({[(2-PYRIDYLMETHYL)AMINO]CARBONYL}AMINO)PROPANOATE](/img/structure/B4285398.png)

![ETHYL 3-({[(4-METHOXYPHENETHYL)AMINO]CARBONYL}AMINO)PROPANOATE](/img/structure/B4285411.png)


![ETHYL 2-({[4-(3,4-DICHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)ACETATE](/img/structure/B4285437.png)
![ETHYL 2-[(2-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}ACETYL)AMINO]ACETATE](/img/structure/B4285438.png)

![ETHYL 2-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}ACETATE](/img/structure/B4285456.png)
